(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine: is a chiral amine compound characterized by the presence of a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-2-methylpropan-1-amine.
Reaction Conditions: The key step involves the reductive amination of 2,5-difluorobenzaldehyde with ®-2-methylpropan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve the desired reduction steps under milder conditions.
Automated Purification Systems: Implementing automated systems for purification to ensure consistent product quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, utilizing reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2,5-Difluorophenyl)pyrrolidine
- (2R)-1-(2,5-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanone
Uniqueness
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine stands out due to its specific chiral configuration and the presence of both difluorophenyl and methylpropanamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIIZMRFWIZBS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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